![molecular formula C11H14ClN5 B11867183 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyrazolo[3,4-d]pyrimidine with 1-methylpiperidine in the presence of a suitable base and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrrolo[2,3-d]pyrimidine
- 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-imidazo[4,5-d]pyrimidine
- 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-triazolo[4,3-d]pyrimidine
Uniqueness
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structural features, which confer distinct biological activities. The presence of the chlorine atom and the pyrazolopyrimidine core structure contribute to its unique reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H14ClN5 |
|---|---|
Peso molecular |
251.71 g/mol |
Nombre IUPAC |
6-chloro-1-(1-methylpiperidin-3-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN5/c1-16-4-2-3-9(7-16)17-10-8(6-14-17)5-13-11(12)15-10/h5-6,9H,2-4,7H2,1H3 |
Clave InChI |
LCDGTXXINHMRGO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)N2C3=NC(=NC=C3C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





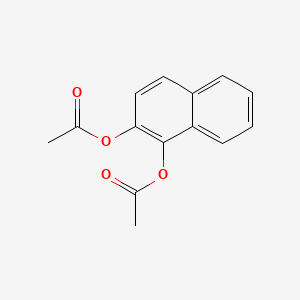

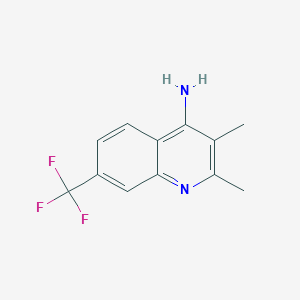
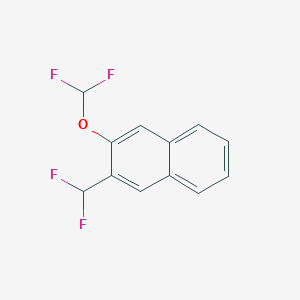
![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
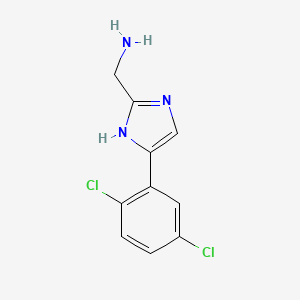
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
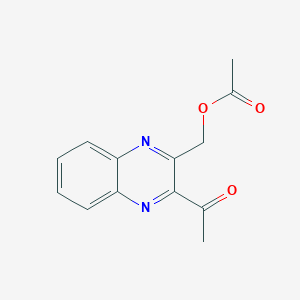
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)

